Acetamide, N,N'-(azodi-4,1-phenylene)bis-
Overview
Description
Acetamide, N,N’-(azodi-4,1-phenylene)bis- is a chemical compound with the molecular formula C16H16N4O2. It is also known as 4’,4’‘’-Azobisacetanilide. This compound is characterized by the presence of an azo group (-N=N-) linking two acetamide groups through a phenylene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(azodi-4,1-phenylene)bis- typically involves the reaction of acetanilide with nitrous acid to form the corresponding diazonium salt, which is then coupled with another molecule of acetanilide. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of Acetamide, N,N’-(azodi-4,1-phenylene)bis- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(azodi-4,1-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of acetamide.
Reduction: Amino derivatives of acetamide.
Substitution: Halogenated or nitrated acetamide derivatives.
Scientific Research Applications
Acetamide, N,N’-(azodi-4,1-phenylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(azodi-4,1-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The phenylene ring provides structural stability and facilitates interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N,N’-(azodi-4,1-phenylene)bis[2-iodo-]
- Acetamide, N,N’-(azodi-4,1-phenylene)bis[2-chloro-]
- Acetamide, N,N’-(azodi-4,1-phenylene)bis[2-bromo-]
Uniqueness
Acetamide, N,N’-(azodi-4,1-phenylene)bis- is unique due to its specific azo linkage and the presence of acetamide groups, which confer distinct chemical reactivity and biological activity. Compared to its halogenated analogs, it exhibits different redox properties and interaction profiles with biological targets .
Properties
IUPAC Name |
N-[4-[(4-acetamidophenyl)diazenyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11(21)17-13-3-7-15(8-4-13)19-20-16-9-5-14(6-10-16)18-12(2)22/h3-10H,1-2H3,(H,17,21)(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFZFBSUNFGETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065890 | |
Record name | Acetamide, N,N'-(azodi-4,1-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15446-39-6 | |
Record name | N,N′-(1,2-Diazenediyldi-4,1-phenylene)bis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15446-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p,p'-Azodiacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N,N'-(azodi-4,1-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(azodi-4,1-phenylene)bisacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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